molecular formula C11H16N6O4 B1666553 Acyclovir alaninate CAS No. 84499-64-9

Acyclovir alaninate

Cat. No. B1666553
CAS RN: 84499-64-9
M. Wt: 296.28 g/mol
InChI Key: MUIRAGHHRGAJMO-LURJTMIESA-N
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Description

Acyclovir alaninate, also known as Aciclovir alaninate, is a pro-drug of Acyclovir . It is a synthetic product with potential research and development risk . The Chemical Abstracts Service (CAS) number for Acyclovir alaninate is 84499-64-9 .


Molecular Structure Analysis

The molecular formula of Acyclovir alaninate is C11H16N6O4 . The molecular weight is 296.28 . The structure of Acyclovir, the active form of the pro-drug, has been studied extensively .


Chemical Reactions Analysis

While specific chemical reactions involving Acyclovir alaninate are not available, Acyclovir, the active form of the pro-drug, has been studied for its interactions with various biological systems .

Scientific Research Applications

Anti-HIV Activity

  • Acyclovir alaninate, a derivative of acyclovir, shows potential in anti-HIV activity. Research indicates that phosphoramidate protide technology applied to acyclovir results in compounds with anti-HIV properties at non-toxic concentrations. Certain derivatives, specifically those derived from L-alanine, exhibited noteworthy anti-HIV activity, suggesting a new avenue for treating HIV infections. The study also explored structure-activity relationships and the impact of various molecular modifications on anti-HIV potency (Derudas et al., 2009).

Topical Formulation for Viral Infections

  • Acyclovir's effectiveness in topical formulations is enhanced by combinations with other compounds. A study on the combination of Pluronic® F127 with α- and β-Cyclodextrins showed improved solubilization and controlled release of acyclovir. This approach is promising for treating herpes simplex virus infections and other mucosal infections caused by viruses, suggesting an effective means of increasing bioavailability and antiviral performance in topical applications (Di Donato et al., 2020).

Ocular HSV Infections Treatment

  • Acyclovir alaninate is also explored for ocular applications. A study on amino acid ester prodrugs of acyclovir, including L-alanine-acyclovir, demonstrated promising results for treating ocular herpes simplex virus (HSV) infections. These prodrugs showed varying absorption rates and extents when absorbed through the cornea, highlighting the potential of such compounds in ocular therapeutics (Katragadda et al., 2008).

Removal from Aquatic Environments

  • The presence of acyclovir in the aquatic environment and its removal is a subject of environmental concern. Research focusing on the occurrence and removal techniques of acyclovir from water bodies is crucial for addressing its ecotoxicological effects. This research area is significant for understanding the environmental impact of pharmaceutical compounds and developing strategies for their effective removal (Gupta et al., 2021).

Improved Delivery Systems

  • Enhanced delivery systems for acyclovir have been a focus of recent research. For instance, the development of solid lipid nanoparticles for acyclovir aimed to improve oral bioavailability. This approach showed a significant increase in plasma concentration and bioavailability compared to traditional formulations, indicating a promising direction for more efficient drug delivery (Hassan et al., 2020).

Safety And Hazards

Acyclovir, the active form of the pro-drug, is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O4/c1-6(12)10(19)21-3-2-20-5-17-4-14-7-8(17)15-11(13)16-9(7)18/h4,6H,2-3,5,12H2,1H3,(H3,13,15,16,18)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIRAGHHRGAJMO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acyclovir alaninate

CAS RN

84499-64-9
Record name Acyclovir alaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084499649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACYCLOVIR ALANINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OD2KT7DBK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Deshpande, D Ramadevi - 2016 - wjpr.s3.ap-south-1.amazonaws.com
An accurate and reproducible capillary electrophoresis (CE) method has been developed and validated for the direct separation of individual enantiomers of valacyclovir, the active anti-…
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
N Vadagam, SB Haridasyam… - Separation …, 2023 - Wiley Online Library
The present research developed and validated a new stability‐indicating technique for the stereo‐selectively enantiomers of the antiviral nucleoside analog Valacyclovir hydrochloride (…

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